molecular formula C10H12N4O B157650 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-78-2

5-[(4-ethoxyphenyl)methyl]-2H-tetrazole

Cat. No.: B157650
CAS No.: 132372-78-2
M. Wt: 204.23 g/mol
InChI Key: AICRKWNKCUGGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethoxyphenyl)methyl]-2H-tetrazole is a synthetic compound featuring the tetrazole heterocycle, a privileged scaffold in modern medicinal chemistry and drug discovery. The tetrazole moiety is renowned for its metabolic stability and its role as a bioisostere of the carboxylic acid group, often used to enhance the lipophilicity and bioavailability of lead compounds . This specific derivative is of significant interest for researchers investigating novel therapeutic agents, particularly in the treatment of Type 2 Diabetes Mellitus (T2DM). Tetrazole-containing compounds have demonstrated promising activity against a wide array of biological targets relevant to diabetes, including Peroxisome Proliferator-Activated Receptors (PPARs), dipeptidyl peptidase-4 (DPP-4), and protein tyrosine phosphatase 1B (PTP1B) . The heterocyclic core facilitates key intermolecular interactions, such as hydrogen bonding, with biological targets, which is crucial for its efficacy . Beyond antidiabetic applications, the tetrazole pharmacophore is extensively explored for its broad-spectrum biological properties, making it a versatile template in developing new agents for anticancer, anti-inflammatory, and antimicrobial research . This compound serves as a valuable building block for constructing novel molecular entities and probing complex biochemical pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132372-78-2

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-2H-tetrazole

InChI

InChI=1S/C10H12N4O/c1-2-15-9-5-3-8(4-6-9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14)

InChI Key

AICRKWNKCUGGOF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=NNN=N2

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NNN=N2

Synonyms

1H-Tetrazole,5-[(4-ethoxyphenyl)methyl]-(9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 4 Ethoxyphenyl Methyl 2h Tetrazole

Advanced Synthetic Strategies for 5-Substituted Tetrazoles

The construction of the 5-substituted tetrazole core, such as that in 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole, can be achieved through several modern synthetic methodologies. These approaches offer advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds.

Multicomponent Reaction (MCR) Approaches for Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a powerful and efficient pathway to complex molecules like 5-substituted tetrazoles. acs.orgnih.gov These reactions are characterized by their high atom economy and procedural simplicity. One prominent MCR for tetrazole synthesis is the Ugi tetrazole reaction. Although not a direct route to this compound, the Ugi reaction is instrumental in creating a diverse library of 5-substituted-1H-tetrazoles. nih.gov

Another MCR approach involves a domino Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. In this type of reaction, a carbonyl compound, malononitrile, and sodium azide (B81097) can react in the presence of a catalyst, such as NiO nanoparticles, to form 2-(1H-tetrazol-5-yl)acrylonitrile derivatives. researchgate.net This highlights the versatility of MCRs in constructing tetrazole rings with various functional groups.

A selection of multicomponent reactions for the synthesis of 5-substituted 1H-tetrazoles is presented in the table below.

Reactant 1Reactant 2Reactant 3CatalystProductReference
Carbonyl CompoundsMalononitrileSodium AzideNiO nanoparticles2-(1H-Tetrazol-5-yl)acrylonitrile derivatives researchgate.net
AnilineTriethyl orthoformateSodium AzideFe3O4@SiO2-Im(Br)-SB-Cu(II)1-Aryl-1H-tetrazole derivatives researchgate.net
BenzaldehydeHydroxylamine hydrochlorideSodium AzideFe3O4@SiO2-Im(Br)-SB-Cu(II)5-Aryl-1H-tetrazole derivatives researchgate.net

Classical Cycloaddition Reactions in Tetrazole Synthesis

The most fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide. nih.govscielo.br This reaction can be catalyzed by a variety of systems to improve yields and reaction conditions. For the synthesis of the core structure of 5-[(4-ethoxyphenyl)methyl]-1H-tetrazole, the precursor would be 4-ethoxyphenylacetonitrile (B2778057).

The general scheme for this reaction is as follows:

R-C≡N + N₃⁻ → 5-R-1H-tetrazole

Numerous catalysts have been developed to facilitate this cycloaddition, including silica (B1680970) sulfuric acid, which has been shown to be effective in converting a range of nitriles to their corresponding tetrazoles in high yields. nih.gov Other catalytic systems include zinc salts, aluminum chloride, and copper(I) oxide. nih.gov The choice of catalyst can influence the reaction time and temperature. For instance, the use of CuSO₄·5H₂O in DMSO has been reported to afford 5-substituted-1H-tetrazoles in good to excellent yields with short reaction times. scielo.br

Below is a table summarizing various catalytic systems for the [3+2] cycloaddition of nitriles and sodium azide.

Nitrile SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
BenzonitrileSilica Sulfuric AcidDMFReflux95 nih.gov
4-MethoxybenzonitrileSilica Sulfuric AcidDMFReflux92 nih.gov
4-ChlorobenzonitrileSilica Sulfuric AcidDMFReflux94 nih.gov
Various Aryl and Alkyl NitrilesCuSO₄·5H₂ODMSO-High scielo.br
Various Organic NitrilesPyridine hydrochlorideDMF110Good to Excellent tandfonline.com

Palladium-Catalyzed Coupling Reactions in Tetrazole Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the derivatization of pre-formed tetrazole rings. While the initial synthesis of the tetrazole ring is often achieved through cycloaddition, palladium catalysis allows for the introduction of various substituents at different positions of the tetrazole core, although this is more common for C-H arylation or for coupling with pre-functionalized tetrazoles.

For instance, palladium catalysts can be used in the regiospecific synthesis of 2-allylated-5-substituted tetrazoles through a reaction involving nitriles, allylic acetates, and trimethylsilyl (B98337) azide. lookchem.com This demonstrates the potential for palladium catalysis to control the regioselectivity of substitution on the tetrazole ring.

Precursor Synthesis and Functionalization of the (4-ethoxyphenyl)methyl Moiety

The key precursor for the synthesis of this compound is 4-ethoxyphenylacetonitrile. This intermediate can be synthesized through various routes. A common method involves the reaction of 4-hydroxybenzyl cyanide (4-cyanomethylphenol) with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate in a solvent like acetone. lookchem.com

Alternatively, 4-ethoxyphenylacetonitrile can be prepared from 4-ethoxybenzyl alcohol. This can be a multi-step process involving the conversion of the alcohol to 4-ethoxybenzyl chloride using thionyl chloride, followed by reaction with a cyanide source. lookchem.com Another route starts from 4-ethoxybenzaldehyde, which is first reduced to the corresponding alcohol and then converted to the nitrile. lookchem.com

Regioselective Synthesis and Tautomerism Studies of 2H-Tetrazole Isomers in 5-Substituted Derivatives

5-Substituted tetrazoles exist as a mixture of two tautomers: the 1H- and 2H-isomers. nih.gov The synthesis of a specific isomer, such as this compound, requires regioselective alkylation of the pre-formed 5-((4-ethoxyphenyl)methyl)-1H-tetrazole. The alkylation of 5-substituted tetrazoles often yields a mixture of N1 and N2 substituted products, and the ratio of these isomers is influenced by the steric and electronic properties of the substituent at the 5-position, the nature of the alkylating agent, and the reaction conditions. lookchem.com

Recent studies have focused on developing methods for the preferential formation of the 2,5-disubstituted tetrazoles. One such method involves the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines, which has been shown to favor the formation of the 2,5-disubstituted product. organic-chemistry.orgacs.org Computational studies using Density Functional Theory (DFT) have also been employed to understand the factors governing the regioselectivity of N-alkylation, providing insights into the kinetic and thermodynamic control of the reaction. mdpi.comresearchgate.net

A specific example from the literature describes the synthesis of 5-[(4-((4-acetyl-3-hydroxy-2-propylphenyl)methoxy)phenyl)methyl]-2-(3-bromopropyl)-2H-tetrazole, which involves the alkylation of a complex 5-substituted-1H-tetrazole with 1,3-dibromopropane (B121459) in the presence of sodium hydroxide. prepchem.com This demonstrates a practical approach to obtaining a 2,5-disubstituted tetrazole.

Spectroscopic Characterization Methods in Chemical Research (e.g., NMR, Mass Spectrometry)

The structural elucidation of this compound and its isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR spectroscopy is a powerful tool for distinguishing between the 1,5- and 2,5-disubstituted isomers. The chemical shift of the protons on the substituent at the N1 or N2 position can be indicative of the substitution pattern. For the methylene (B1212753) protons of the (4-ethoxyphenyl)methyl group, the chemical shift would differ between the 1H and 2H isomers.

¹³C NMR spectroscopy is also highly informative. A key diagnostic feature is the chemical shift of the carbon atom within the tetrazole ring (C5). It has been generally observed that the C5 carbon in 2,5-disubstituted tetrazoles is deshielded by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer. mdpi.com This provides a reliable method for assigning the correct regioisomer.

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. Electrospray ionization (ESI) is a common technique used for the mass analysis of tetrazole derivatives. nih.gov

The table below provides representative spectroscopic data for related 5-substituted tetrazoles.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)Reference
5-Phenyl-1H-tetrazole8.05 (s, 2H, Ar-H), 7.61 (s, 3H, Ar-H)131.7, 129.9, 127.4, 124.6ESI-MS: 145 [M-H]⁻ nih.gov
5-(4-Methoxybenzyl)-1H-tetrazole16.07 (brs, 1H, N-H), 7.20-7.18 (m, 2H, Ar-H), 6.91-6.88 (m, 2H, Ar-H), 4.20 (s, 2H, CH₂-H), 3.70 (s, 3H, CH₃-H)158.3, 129.7, 114.1, 55.1, 28.0ESI-MS: 189 [M-H]⁻ nih.gov
5-(4-Methoxyphenyl)-1H-tetrazole3.74 (s, 3H), 7.10 (d, J= 8.4 Hz, 2H), 7.93 (d, J= 8.4 Hz, 2H)55.3, 114.7, 116.1, 128.5, 155.1, 161.3- growingscience.com

Molecular Interactions and Mechanistic Studies of 5 4 Ethoxyphenyl Methyl 2h Tetrazole

Bioisosteric Principles of Tetrazoles as Carboxylic Acid and Amide Mimics in Molecular Design

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar physicochemical properties is a cornerstone of drug design, a principle known as bioisosterism. The tetrazole ring is a premier example of a non-classical bioisostere, frequently employed as a metabolically stable substitute for carboxylic acid and cis-amide functionalities. nih.govnih.goveurekaselect.comnumberanalytics.com This mimicry is fundamental to understanding the therapeutic potential of compounds like 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole.

The bioisosteric relationship between the 5-substituted-1H-tetrazole and a carboxylic acid is rooted in several key similarities. thieme-connect.com Their acidity levels are comparable; the pKa of a 5-substituted tetrazole is typically between 4.5 and 4.9, closely mirroring the pKa of many carboxylic acids (4.2–4.4). nih.gov This ensures that at physiological pH, the tetrazole ring, like a carboxylic acid, is ionized, allowing it to engage in similar electrostatic interactions with biological targets. nih.gov

Furthermore, the tetrazolate anion features a planar structure with delocalized electrons across the ring, which is analogous to the resonance-stabilized carboxylate anion. nih.govresearchgate.net This charge delocalization can be favorable for receptor-ligand interactions. thieme-connect.com The key advantage of this bioisosteric replacement is enhanced metabolic stability. Carboxylic acids are often susceptible to metabolic degradation pathways such as β-oxidation or conjugation, which can lead to rapid clearance. nih.gov The tetrazole ring is generally resistant to these metabolic processes, which can improve a drug candidate's pharmacokinetic profile. nih.govthieme-connect.com

The tetrazole moiety can also serve as a surrogate for a cis-amide bond, a conformationally restricted peptide bond mimic. nih.gov This application is valuable in designing peptidomimetics, where replacing an enzymatically labile amide bond with a stable tetrazole ring can lead to compounds with improved in vivo stability. nih.gov

Table 1: Physicochemical Comparison of Functional Groups
Functional GroupTypical pKaGeometryKey Features for Bioisosterism
Carboxylic Acid (-COOH)~4.2 - 4.4Planar (carboxylate)Anionic at physiological pH, H-bond acceptor
5-Substituted Tetrazole (-CN4H)~4.5 - 4.9PlanarAnionic at physiological pH, H-bond acceptor, metabolically stable
cis-Amide (-CONH-)N/APlanarRigid structure, H-bond donor/acceptor

Investigation of Binding Modes and Receptor Interactions of Tetrazole Derivatives through Structural Biology

Structural biology provides critical insights into how tetrazole-containing ligands, such as this compound, interact with their biological targets at an atomic level. As of March 2018, an analysis of the Protein Data Bank (PDB) revealed 155 co-crystal structures featuring tetrazole derivatives, with the majority being 5-monosubstituted tetrazoles. nih.gov These structures are invaluable for understanding the preferential binding poses and interactions of the tetrazole moiety. nih.govacs.org

Docking studies and X-ray crystallography have shown that the tetrazole ring can adapt to various binding pockets. researchgate.netnih.gov Its planar, aromatic nature allows it to participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in a receptor's active site. nih.gov The nitrogen-rich ring also engages in a multitude of polar interactions, which are crucial for anchoring the ligand to its target.

A defining feature of the tetrazole ring's interaction with protein targets is its capacity to form extensive hydrogen bond networks. nih.gov The deprotonated tetrazolate anion, with its four nitrogen atoms, presents multiple lone pairs of electrons that can act as hydrogen bond acceptors. nih.gov This allows the ring to form strong electrostatic interactions and hydrogen bonds with amino acid residues in the receptor active site. nih.gov

Analysis of crystal structures shows that the sp² hybridized nitrogen atoms at positions 3 and 4 are frequently involved in hydrogen bonding with N-H groups from the protein backbone or side chains. nih.govacs.org In one illustrative example of a β-lactamase inhibitor complex, the tetrazole ring is centrally positioned between two serine residues, a threonine, and a water molecule, creating a robust hydrogen bonding network with bond distances between 2.7 and 2.8 Å. nih.gov This ability to form multiple, geometrically favorable hydrogen bonds is a key contributor to the binding affinity of tetrazole-containing inhibitors.

The tetrazole moiety is an effective metal chelator, a property it shares with the carboxylate group it often replaces. nih.govacs.org This is particularly relevant for the inhibition of metalloenzymes, where the active site contains a catalytic metal ion, often zinc. The nitrogen atoms of the tetrazole ring can coordinate directly with the metal ion, displacing a bound water molecule or another native ligand. nih.gov

A clear example is seen in the X-ray crystal structure of a biphenyl (B1667301) tetrazole inhibitor bound to a metallo-β-lactamase. nih.govacs.org The tetrazole ring's N1 atom interacts directly with one of the two zinc ions in the active site. nih.gov In addition to this metal coordination, the ring also forms several hydrogen bonds with nearby amino acid residues, including asparagine and histidine, further stabilizing the complex. nih.gov This dual interaction capability—coordinating with a metal ion while simultaneously forming hydrogen bonds—makes tetrazoles potent scaffolds for designing inhibitors of metalloenzymes.

Stereochemistry plays a critical role in the interaction between a drug and its biological target. For chiral molecules containing a tetrazole ring, the specific three-dimensional arrangement of atoms (i.e., the absolute configuration of the stereocenter) dictates how the molecule fits into a chiral binding site of a protein. Different enantiomers of a tetrazole derivative can exhibit significantly different binding affinities and, consequently, different biological activities.

The synthesis of enantioselective 5-(1-hydroxyalkyl)tetrazoles has been achieved using chiral catalysts, highlighting the importance of controlling stereochemistry in this class of compounds. nih.gov Although specific studies on this compound are not detailed in the reviewed literature, the fundamental principle of stereochemical recognition applies. If a chiral center were introduced into its structure, one enantiomer would be expected to interact more favorably with its target receptor than the other, due to a more optimal steric and electronic fit within the binding pocket. This enantioselectivity is a crucial consideration in the design and development of potent and selective therapeutic agents. nih.govacs.org

Enzymatic Target Modulation and Inhibitory Mechanisms (In Vitro Investigations)

The structural and electronic properties of the tetrazole ring make it a versatile pharmacophore for the design of enzyme inhibitors targeting a wide range of diseases. eurekaselect.comnih.govresearchgate.net Tetrazole derivatives have been successfully developed as inhibitors for various enzymes, including cyclooxygenases (COX), angiotensin II receptors, and protein tyrosine phosphatases. eurekaselect.comresearchgate.netresearchgate.net The inhibitory mechanism often relies on the tetrazole moiety mimicking a substrate's functional group, thereby blocking the enzyme's active site.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) signaling pathways. nih.govacs.org As such, inhibitors of PTP1B are considered a promising therapeutic strategy for type 2 diabetes. nih.govacs.orgsci-hub.se Several studies have demonstrated that tetrazole-containing compounds can act as effective PTP1B inhibitors. nih.govnih.govmdpi.com

The mechanism of inhibition involves the tetrazole ring acting as a phosphotyrosine mimetic. nih.gov In one study, a tetrazole-containing analogue was found to be a competitive inhibitor of PTP1B with a Ki value of 2.0 µM, equipotent to its dicarboxylic acid counterpart. nih.govmdpi.com An X-ray co-crystal structure of this inhibitor bound to PTP1B revealed that the tetrazole moiety is well-accommodated within the enzyme's active site. nih.govmdpi.com It binds in a fashion highly similar to the carboxylate group it replaces, forming critical interactions with the amino acid side chains in the catalytic site. nih.govnih.govmdpi.com This demonstrates that the tetrazole ring can effectively mimic the phosphate (B84403) group of the tyrosine substrate, blocking access to the active site and inhibiting the enzyme's dephosphorylating activity. nih.govmdpi.com Molecular docking studies of other N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have further confirmed that the tetrazole group forms essential binding interactions within the PTP1B catalytic site. nih.govnih.gov

Table 2: Examples of Tetrazole Derivatives as PTP1B Inhibitors
Compound TypeInhibitory ActivityKey FindingReference
Peptidomimetic ortho-tetrazole analogueKi = 2.0 µMEquipotent to dicarboxylic acid analogue; X-ray structure confirms binding in the active site. nih.govmdpi.com
N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivative (NM-14)IC50 = 1.88 µMDemonstrated significant PTP1B inhibition and in vivo antidiabetic activity. nih.gov
Benzene-sulfonamide tetrazole derivativeN/A (Modeling Study)Showed high affinity and selectivity for the PTP1B active site via H-bonding and hydrophobic interactions. mdpi.com

Aldose Reductase (AKR1B1) Inhibition Mechanisms

Aldose reductase, classified as AKR1B1, is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the excessive accumulation of sorbitol in tissues, where it is not easily metabolized or transported, leads to osmotic stress and is implicated in diabetic complications like nephropathy, cataracts, and neuropathy. nih.gov Consequently, inhibiting AKR1B1 is a key therapeutic strategy.

The tetrazole heterocyclic system is a recognized scaffold in the design of AKR1B1 inhibitors. nih.gov The inhibitory mechanism of compounds like this compound involves binding to the active site of the aldose reductase enzyme. This binding prevents the substrate, glucose, from accessing the catalytic site. The interaction is typically non-covalent, involving hydrogen bonds and van der Waals forces between the inhibitor and amino acid residues within the enzyme's active pocket. The tetrazole ring, with its unique electronic properties and ability to form hydrogen bonds, plays a crucial role in anchoring the molecule within the active site, effectively blocking the enzymatic reduction of glucose to sorbitol and mitigating the downstream pathological effects of the polyol pathway. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Mechanisms

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors. nih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. These receptors are central regulators of lipid and glucose metabolism. nih.gov Tetrazole-containing compounds have been identified as potent agonists for PPARs, particularly the PPARγ isoform, which is a key target for antidiabetic drugs. nih.gov

The mechanism of PPAR agonism by this compound involves the following steps:

Ligand Binding : The compound enters the cell nucleus and binds to the ligand-binding domain (LBD) of a PPAR receptor.

Conformational Change : This binding induces a conformational change in the PPAR protein.

Heterodimerization : The activated PPAR receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

PPRE Binding : This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. nih.gov

Gene Transcription : The binding of the complex to PPREs recruits co-activator proteins, initiating the transcription of genes involved in glucose uptake, insulin sensitization, and lipid metabolism. nih.gov

Through this mechanism, this compound can enhance insulin sensitivity and improve glucose homeostasis, demonstrating the therapeutic potential of the tetrazole scaffold in metabolic diseases.

Caspase-1 Inhibition Mechanisms and Inflammasome Pathway Modulation

The inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system by activating inflammatory processes. mdpi.comnih.gov Upon activation by various stimuli, the inflammasome complex facilitates the auto-catalytic activation of pro-caspase-1 into its active form, caspase-1. nih.gov Active caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms, which are subsequently secreted to promote inflammation. mdpi.com

Recent studies have identified 1,5-disubstituted tetrazole derivatives as a novel class of non-covalent caspase-1 inhibitors. acs.org Unlike many previous inhibitors that failed in clinical trials due to their covalent, irreversible binding, these tetrazole compounds inhibit caspase-1 through non-covalent interactions. The mechanism involves the tetrazole derivative binding to the active site of caspase-1, preventing the processing of pro-IL-1β. acs.org

By inhibiting caspase-1, this compound can modulate the inflammasome pathway, leading to a reduction in the release of mature IL-1β. This inhibition of a key pro-inflammatory cytokine demonstrates its potential for treating a range of inflammatory disorders. acs.org

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for this compound Analogs

The biological activity of this compound can be significantly altered by modifying its chemical structure. SAR and SMR studies explore how these changes affect the compound's potency, selectivity, and mechanism of action.

Impact of Substituent Modifications on Biological Activity and Selectivity

SAR studies on analogous 1-benzyl-5-phenyltetrazole (B3050747) and N-benzyl-tetrazol-5-amine structures reveal key insights applicable to this compound. nih.govethz.ch Modifications can be made to both the ethoxyphenyl ring and the benzyl (B1604629) moiety attached to the tetrazole core.

Impact on Selectivity : The specific substitutions can also influence selectivity for different biological targets. For example, a minor modification might enhance affinity for AKR1B1 while reducing agonism at a PPAR isoform.

The table below summarizes hypothetical SAR trends for analogs based on findings from similar tetrazole scaffolds. nih.govethz.ch

Modification SiteSubstituent TypePredicted Impact on Activity
Ethoxyphenyl RingOrtho-substitutionPotential increase in potency due to steric influence on conformation.
Ethoxyphenyl RingPara-substitution (modifying ethoxy group)Alteration of lipophilicity and hydrogen bonding capacity, affecting target binding.
Benzyl MoietyIntroduction of polar groupsMay improve aqueous solubility and pharmacokinetic properties.
Tetrazole RingIsomeric form (e.g., 1H vs. 2H)Can significantly alter electronic distribution and binding orientation.

Conformational Analysis and Its Influence on Ligand-Target Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The key flexible bond is the C-C bond connecting the benzyl group to the tetrazole ring. Rotation around this bond dictates the spatial orientation of the ethoxyphenyl ring relative to the tetrazole heterocycle.

Conformational analysis of similar 5-benzyl substituted heterocyclic compounds reveals that the molecule can adopt several low-energy conformations, including staggered and eclipsed forms. In the "staggered" conformation, the phenyl ring may reside above the plane of the heterocyclic ring, while in an "eclipsed" conformation, it may point away from it.

The specific conformation adopted upon binding is driven by maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the target's binding pocket. The energy differences between various conformers in solution can be small, suggesting that the benzyl group may be relatively free to rotate. However, the binding event "selects" the most complementary conformation. The ethoxy group on the phenyl ring adds another layer of complexity, influencing both the electronic nature of the ring and the steric profile of the molecule, thereby guiding its orientation within the binding site for optimal ligand-target recognition.

Computational Chemistry and Molecular Modeling of 5 4 Ethoxyphenyl Methyl 2h Tetrazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole, to the active site of a target protein.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data. The ligand, this compound, is then placed into the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.

For this compound, docking simulations could be performed against a range of potential protein targets, such as enzymes or receptors implicated in a particular disease state. The ethoxyphenyl group might engage in hydrophobic interactions within a nonpolar pocket of the active site, while the tetrazole ring, with its nitrogen atoms, could form crucial hydrogen bonds or coordinate with metal ions. The methylene (B1212753) bridge provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.

A hypothetical docking study against a kinase target, for instance, might reveal key interactions with specific amino acid residues. The predicted binding energy and interaction patterns can then be used to rank its potential as a kinase inhibitor.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLEU248, VAL256, ALA298, LYS315, GLU316, ASP410
Hydrogen Bond InteractionsGLU316 (N-H of tetrazole), ASP410 (N of tetrazole)
Hydrophobic InteractionsLEU248, VAL256, ALA298 (ethoxyphenyl group)

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between a set of molecular descriptors and the observed activity of a series of compounds.

To develop a QSAR model for this compound and its analogs, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) would be required. A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods such as multiple linear regression or machine learning algorithms are then employed to build a predictive model.

Such a model could predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. For example, a QSAR model might indicate that increasing the hydrophobicity of the substituent on the phenyl ring positively correlates with activity, suggesting that replacing the ethoxy group with a larger alkoxy group could enhance efficacy.

Table 2: Example of Molecular Descriptors Used in a QSAR Model for Tetrazole Derivatives

DescriptorDescription
LogPOctanol-water partition coefficient (hydrophobicity)
TPSATopological Polar Surface Area (polarity)
MRMolar Refractivity (steric property)
HOMOEnergy of the Highest Occupied Molecular Orbital (electronic property)
LUMOEnergy of the Lowest Unoccupied Molecular Orbital (electronic property)

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling can be used to identify the essential steric and electronic features of this compound that are responsible for its biological activity.

A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond acceptors (from the tetrazole nitrogens), a hydrophobic region (the ethoxyphenyl group), and an aromatic ring. This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that are likely to bind to the same target and exhibit similar biological activity.

Table 3: Key Pharmacophoric Features of this compound

FeatureDescriptionLocation in Molecule
Hydrogen Bond Acceptor (HBA)2Tetrazole ring nitrogens
Hydrophobic (HY)1Ethoxy group
Aromatic Ring (AR)1Phenyl ring

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can provide detailed information about its conformational flexibility and its dynamic behavior when bound to a protein target.

An MD simulation of the ligand-protein complex, obtained from molecular docking, can be performed to assess the stability of the binding pose and to observe how the ligand and protein adapt to each other. The simulation can reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds and the role of water molecules in the binding site. Furthermore, analyzing the trajectory of the simulation allows for the exploration of the conformational landscape of this compound, identifying its most stable conformations in both the bound and unbound states.

Table 4: Representative Data from a Molecular Dynamics Simulation

ParameterDescription
RMSD (Root Mean Square Deviation)A measure of the average distance between the atoms of superimposed protein or ligand structures, indicating stability.
RMSF (Root Mean Square Fluctuation)Measures the deviation of each atom from its average position, highlighting flexible regions.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. taylorfrancis.com Methods like Density Functional Theory (DFT) can provide highly accurate information about the geometry, charge distribution, and orbital energies of this compound.

These calculations can be used to predict the molecule's reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map can identify the regions of the molecule that are most likely to engage in electrostatic interactions. This information is valuable for understanding its binding mechanism and for predicting its metabolic stability.

Table 5: Selected Quantum Chemical Properties of this compound (Hypothetical DFT Calculation Results)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Preclinical Pharmacokinetic Profile of this compound: A Focused Review

The following article details the current understanding of the preclinical pharmacokinetic properties of the chemical compound this compound. The content is based on available scientific literature and theoretical predictions, focusing on its metabolic stability, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for oral bioavailability.

Preclinical Pharmacokinetic Studies and Metabolic Stability Investigations

Currently, there is a notable lack of specific published preclinical pharmacokinetic data for the compound 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole. The following sections provide an overview based on the general characteristics of tetrazole derivatives and theoretical assessments.

Tetrazole derivatives are often recognized in medicinal chemistry for their metabolic stability. nih.gov The tetrazole ring, being a bioisosteric replacement for a carboxylic acid group, is generally resistant to metabolic degradation. nih.gov This inherent stability is a key reason for its incorporation into drug candidates.

Comprehensive ADME data for this compound are not currently available in the public domain. However, general properties of related compounds can offer some insights.

The permeability of tetrazole-containing compounds across biological membranes can be variable. The tetrazole moiety, with a pKa similar to that of a carboxylic acid, can influence the ionization state of the molecule at physiological pH, which in turn affects its permeability. nih.gov Some studies suggest that certain tetrazole compounds may be subject to efflux by transporters such as P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs), which can impact their net absorption and distribution. nih.gov

The extent of plasma protein binding is a critical parameter that influences the distribution and availability of a drug candidate. nih.gov This binding is largely dictated by the physicochemical properties of the compound, such as its lipophilicity. nih.gov For tetrazole derivatives, the degree of plasma protein binding can vary significantly depending on the specific structural features of the molecule. nih.gov For example, highly lipophilic drugs tend to be extensively bound to plasma proteins. nih.gov Given the presence of an ethoxyphenyl group, this compound is expected to exhibit some degree of lipophilicity, suggesting a potential for plasma protein binding. However, without experimental data, the precise fraction of unbound drug, which is the pharmacologically active portion, is unknown.

The biotransformation of tetrazole-containing compounds can occur at various sites on the molecule, depending on its structure and the presence of metabolically labile groups. Common metabolic pathways for drug molecules include oxidation, hydroxylation, and conjugation (e.g., glucuronidation). For this compound, potential sites of metabolism could include the ethoxy group (O-dealkylation), the phenyl ring (aromatic hydroxylation), or the methylene (B1212753) bridge. The tetrazole ring itself is generally considered to be metabolically stable. nih.gov Identification of metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov In the absence of specific studies on this compound, its metabolic pathways have not been elucidated.

In the absence of experimental data, the potential oral bioavailability of a compound can be estimated by assessing its physicochemical properties in the context of established guidelines such as Lipinski's Rule of Five. researchgate.net These rules correlate certain molecular properties with the likelihood of a compound being orally absorbed. The key parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). researchgate.net

The calculated physicochemical properties for this compound are presented in the interactive table below.

ParameterValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC10H12N4O--
Molecular Weight204.23 g/mol≤ 500Yes
logP (calculated)1.8≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Rotatable Bonds3≤ 10 (Veber's Rule)Yes
Polar Surface Area69.8 Ų≤ 140 Ų (Veber's Rule)Yes

Based on these calculations, this compound adheres to all the criteria of Lipinski's Rule of Five, as well as Veber's rules concerning the number of rotatable bonds and polar surface area. This suggests that the compound has physicochemical properties consistent with good oral bioavailability. researchgate.net However, it is crucial to note that these are theoretical predictions, and other factors such as metabolic stability and membrane transport can significantly influence the actual oral bioavailability.

Advanced Research Perspectives and Future Directions for 5 4 Ethoxyphenyl Methyl 2h Tetrazole

Exploration of Novel Biological Targets for Tetrazole-Based Ligands

While tetrazole-containing drugs are well-established in areas like hypertension (e.g., Losartan), ongoing research is continuously uncovering new biological targets where this scaffold can be effectively applied. numberanalytics.comresearchgate.net The unique electronic properties and metabolic stability of the tetrazole ring make it a versatile tool for inhibiting enzymes and modulating receptor activity across various disease areas. nih.govacs.org

Researchers are actively investigating tetrazole derivatives for novel applications in oncology, neurodegenerative diseases, and metabolic disorders. In cancer therapy, tetrazole-based compounds are being designed as inhibitors of novel targets. eurekaselect.com For instance, certain derivatives have been developed to target tubulin, a key component of the cellular cytoskeleton, thereby disrupting mitosis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM). nih.gov Other research has focused on developing tetrazole-containing molecules as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. tandfonline.comnih.gov

In the context of neurodegenerative disorders such as Alzheimer's disease, tetrazole derivatives are being explored as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in the disease's pathology. nih.govvinif.org Furthermore, the tetrazole ring has been identified as a novel zinc-binding chemotype for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. acs.org The exploration of tetrazoles as agents to treat type 2 diabetes has also revealed a multitude of potential targets, including peroxisome proliferator-activated receptors (PPARs) and protein tyrosine phosphatase 1B (PTP1B). nih.gov

Table 1: Examples of Novel Biological Targets for Tetrazole-Based Ligands


Biological TargetTherapeutic AreaRationale for Tetrazole MoietyReference
TubulinOncology (Glioblastoma)Ensures cisoid conformation of aromatic rings necessary for binding to the colchicine (B1669291) site. nih.gov
Carbonic Anhydrases (CAs)Various (e.g., glaucoma, epilepsy)Acts as a novel zinc-binding group to inhibit enzyme activity. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes, ObesityMimics carboxylate interactions in the enzyme's active site. acs.org
Acetylcholinesterase (AChE) / β-secretase (BACE1)Neurodegenerative Disease (Alzheimer's)Scaffold for designing multi-target inhibitors to address complex disease pathology.[7, 19]
Cyclooxygenase-2 (COX-2)Inflammation, OncologyServes as a bioisostere for acidic groups found in traditional NSAIDs, enhancing selectivity.[16, 28]

Rational Design Strategies for Enhanced Mechanistic Selectivity

Achieving high selectivity for a specific biological target over others is a critical challenge in drug discovery, as off-target effects can lead to undesirable side effects. Rational design strategies are paramount for developing tetrazole-based ligands with enhanced mechanistic selectivity. These strategies often combine computational modeling with synthetic chemistry to refine the structure of the molecule. researchgate.net

A primary strategy is the application of structure-activity relationship (SAR) studies . By systematically modifying different parts of the tetrazole-containing molecule and assessing the impact on biological activity, researchers can identify which structural features are critical for potent and selective binding. nih.govresearchgate.net For example, SAR studies have been used to develop selective inhibitors of monoamine oxidase A (MAO A) by modifying the tricyclic structure bearing a tetrazole group. nih.gov Similarly, targeted modifications led to the development of highly selective COX-2 inhibitors where the tetrazole ring replaced the sulfonamide group of celecoxib. nih.gov

Computational approaches such as molecular docking and pharmacophore screening are increasingly integral to this process. nih.gov Docking studies allow researchers to visualize how a tetrazole derivative might bind to the active site of a target protein, guiding modifications to improve fit and selectivity. nih.govresearchgate.net Ensemble pharmacophore screening has been successfully used to identify new tetrazole-based tubulin inhibitors. nih.gov

Another powerful approach is the hybridization of the tetrazole scaffold with other known pharmacophores. This strategy aims to create multifunctional molecules that can interact with multiple targets or different sites on a single target, potentially leading to synergistic effects and enhanced efficacy. researchgate.net This has been explored in the design of anticancer agents and compounds for treating Alzheimer's disease. nih.govresearchgate.net

Table 2: Rational Design Strategies for Tetrazole-Based Compounds


Design StrategyObjectiveMethodologyExample Application
Structure-Activity Relationship (SAR)Optimize potency and selectivity.Systematic chemical modification of the lead compound and biological testing.Developing selective MAO A and COX-2 inhibitors. [17, 28]
Molecular DockingPredict and understand binding modes.Computer simulation of ligand-protein interactions.Explaining the activity of tetrazole derivatives at the colchicine site of tubulin. nih.gov
Pharmacophore ScreeningIdentify novel scaffolds.Virtual screening of chemical libraries based on 3D interaction models.Discovery of new tetrazole-based tubulin inhibitors. nih.gov
Pharmacophore HybridizationCreate multi-target or synergistic compounds.Combining the tetrazole moiety with other known active chemical fragments.Design of novel anticancer and anti-Alzheimer's agents. [21, 22]

Development of Advanced Spectroscopic and Imaging Probes Based on Tetrazole Scaffolds

Beyond therapeutics, there is growing interest in using heterocyclic scaffolds for in vivo imaging and as diagnostic tools. The development of probes for techniques like fluorescence microscopy and Positron Emission Tomography (PET) allows for the visualization of biological processes at the molecular level. researchgate.netopenmedscience.com

While the tetrazole ring itself is not inherently fluorescent, it can be incorporated into larger molecular structures that are. More prominently, the related nitrogen-rich tetrazine ring has become a critical component in the field of bioorthogonal chemistry. nih.gov Fluorogenic tetrazine probes are designed to be "dark" until they react with a specific target molecule in a biological system, at which point they "turn on" and fluoresce brightly. nih.govresearchgate.net This strategy provides a high signal-to-noise ratio, enabling high-contrast imaging of subcellular structures and biomolecules in living cells. nih.gov Innovations in this area have led to probes that function in the near-infrared (NIR) range, which allows for deeper tissue penetration. nih.gov

In nuclear medicine, tetrazine scaffolds are being used to develop agents for pre-targeted PET imaging. nih.govnih.gov This two-step approach involves first administering an antibody tagged with a dienophile (like trans-cyclooctene) that accumulates at a target site, such as a tumor. After the unbound antibody has cleared from circulation, a small, radiolabeled tetrazine molecule is administered. nih.govdoaj.org This molecule travels quickly through the body and reacts specifically with the tagged antibody at the target site, allowing for clear visualization with a PET scanner. nih.govnih.gov This method overcomes the challenge of the slow clearance of large, radiolabeled antibodies, which can lead to high background signals. nih.gov

Integration of Artificial Intelligence and Machine Learning in Tetrazole Discovery Research

The conventional drug discovery process is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies capable of dramatically accelerating this process. nih.gov These computational tools can analyze vast datasets to identify new drug targets, design novel molecules, and predict their biological activities and properties.

In the context of tetrazole research, AI can be applied at multiple stages. ML models can be trained on existing data from chemical libraries to predict the potential of new tetrazole derivatives to inhibit specific targets, such as AChE and BACE1 in Alzheimer's disease. nih.gov This in silico screening allows researchers to prioritize the synthesis and testing of only the most promising compounds, saving significant time and resources.

Furthermore, generative AI models can design entirely new molecules de novo. By learning the underlying rules of chemistry and pharmacology from known active compounds, these models can generate novel tetrazole-based structures that are optimized for desired properties like high binding affinity, selectivity, and metabolic stability. Atomistic simulations, guided by AI, can then be used to clarify the precise binding mechanisms of these newly designed ligands with their biological targets. nih.gov This combined in silico and in vitro approach represents a powerful new paradigm for the rapid discovery of novel tetrazole-based therapeutic agents. nih.gov

Addressing Current Limitations and Challenges in Tetrazole Research and Design

Despite the broad utility and success of tetrazole-based compounds, several challenges and limitations remain in their research and design. A primary concern is related to their synthesis. Many common synthetic routes to tetrazoles involve the use of potentially hazardous and explosive reagents, such as hydrazoic acid or other azide (B81097) sources, which requires careful handling and specialized laboratory conditions. numberanalytics.com

Furthermore, while many synthetic methods exist, some can suffer from limitations such as a limited substrate scope, where certain functional groups are not compatible with the reaction conditions, or low product yields. numberanalytics.com The complexity of synthesizing novel drug candidates has, on average, nearly doubled in recent years, making efficient and robust synthetic methods more critical than ever. beilstein-journals.orgnih.gov

From a medicinal chemistry perspective, a significant challenge is that despite the prevalence of tetrazoles in approved drugs, a deep understanding of their structure-activity relationships, multifunctional mechanisms, and exact binding modes is still limited in many cases. researchgate.netnih.govnih.gov While the tetrazole ring is often considered a metabolically stable bioisostere of a carboxylic acid, the nature of its hydrogen bonding and interactions within a protein's active site can be subtly different, which can impact binding affinity and selectivity. nih.govacs.org Continued fundamental research, combining advanced spectroscopy, crystallography, and computational studies, is necessary to fully elucidate these properties and enable more precise and predictive drug design in the future. nih.gov

Table of Mentioned Compounds

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